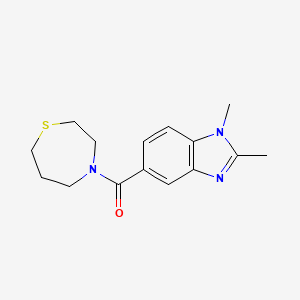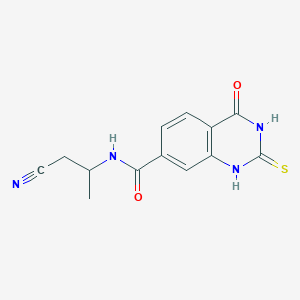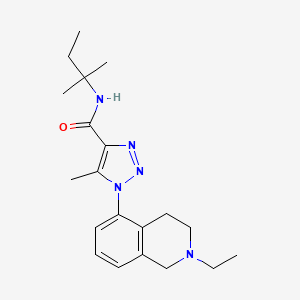
(1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by modulating the activity of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone has been found to have significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been found to have anti-inflammatory effects and to reduce the levels of pro-inflammatory cytokines in various cell types. Additionally, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has good stability under various conditions. It has also been found to have low toxicity in animal models. However, the use of this compound in lab experiments is limited by its relatively low solubility in water and its high cost.
Orientations Futures
There are several future directions for research on (1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of (1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 2-(2-aminoethyl)-1H-benzimidazole with 4-bromo-1,4-thiazepane in the presence of a catalyst. The resulting compound is then subjected to further purification steps to obtain the final product. This synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
(1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone has been studied extensively for its potential applications in various fields of science. This compound has been found to have significant anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
(1,2-dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-16-13-10-12(4-5-14(13)17(11)2)15(19)18-6-3-8-20-9-7-18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJOFECTUFVGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)N3CCCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethylbenzimidazol-5-yl)-(1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)
![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)

![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)
